molecular formula C13H13NO B11899985 1-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol

1-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol

Cat. No.: B11899985
M. Wt: 199.25 g/mol
InChI Key: JVLYAQSOFRSWID-UHFFFAOYSA-N
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Description

1-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol is a complex organic compound that features a pyrrole ring fused to an indene structure with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, controlled oxidation, and selective functional group transformations are often employed. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and indene rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated or hydrogenated derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

    1-(1H-Pyrrol-2-yl)ethanone: A simpler analog with a similar pyrrole structure but lacking the indene moiety.

    2-Acetylpyrrole: Another related compound with a pyrrole ring and an acetyl group.

Uniqueness: 1-(1H-Pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol is unique due to its fused ring structure combining pyrrole and indene, along with the presence of a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-(1H-pyrrol-2-yl)-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C13H13NO/c15-12-8-9-4-1-2-5-10(9)13(12)11-6-3-7-14-11/h1-7,12-15H,8H2

InChI Key

JVLYAQSOFRSWID-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2=CC=CC=C21)C3=CC=CN3)O

Origin of Product

United States

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